molecular formula C24H16N6 B1679324 Ridinilazole CAS No. 308362-25-6

Ridinilazole

货号: B1679324
CAS 编号: 308362-25-6
分子量: 388.4 g/mol
InChI 键: UHQFBTAJFNVZIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

利地尼拉唑,先前被称为 SMT19969,是一种正在研究中的小分子抗生素。它正在被评估用于口服给药治疗艰难梭菌感染 (CDI)。该化合物对艰难梭菌具有杀菌作用并抑制细菌毒素的产生。 它是一种窄谱抗生素,对艰难梭菌表现出活性,同时对其他正常肠道菌群的影响最小 .

科学研究应用

利地尼拉唑有几个科学研究应用,包括:

作用机制

利地尼拉唑通过与 DNA 小沟结合而发挥作用,导致细菌细胞分裂受到抑制。这种结合破坏了 DNA 的正常功能,阻止细菌复制和产生毒素。 该化合物的分子靶标包括参与细胞分裂的 DNA 和相关蛋白 .

类似化合物:

    万古霉素: 另一种用于治疗艰难梭菌感染的抗生素。与利地尼拉唑不同,万古霉素具有更广的活性谱,可以影响其他肠道菌群。

    菲达霉素: 一种与利地尼拉唑类似的窄谱抗生素,但作用机制不同,针对 RNA 聚合酶。

    甲硝唑: 一种用于艰难梭菌感染的较早的抗生素,与利地尼拉唑相比具有更广的活性谱。

独特性: 利地尼拉唑的独特性在于其窄谱活性,它专门针对艰难梭菌,同时保留其他有益的肠道细菌。 这种特性降低了复发感染的可能性,并最大程度地减少了肠道微生物群的破坏 .

未来方向

Ridinilazole is currently in Phase III clinical trials . The FDA and Summit discussed a possible pathway to advance this compound forward with the goal of achieving marketing authorization . This pathway would likely involve at least one additional clinical trial . The results from the current Phase III clinical trial are planned to be shared at IDWeek 2022, a major medical conference .

准备方法

合成路线和反应条件: 利地尼拉唑的合成涉及双苯并咪唑核心的形成。合成路线通常包括在酸性条件下,将适当的二胺与醛缩合形成苯并咪唑环。反应条件通常涉及加热以及使用乙醇或甲醇等溶剂。

工业生产方法: 利地尼拉唑的工业生产可能涉及类似的合成路线,但规模更大。该过程包括纯化步骤,以确保去除杂质并生产高纯度化合物。 结晶和色谱等技术通常用于纯化过程 .

化学反应分析

反应类型: 利地尼拉唑会经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

    还原: 还原反应可以用来修饰苯并咪唑环。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化锂铝等还原剂。

    取代: 卤素和烷基化剂等试剂用于取代反应。

主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的利地尼拉唑的各种衍生物,这可能增强其抗菌活性 .

相似化合物的比较

    Vancomycin: Another antibiotic used to treat Clostridioides difficile infection. Unlike ridinilazole, vancomycin has a broader spectrum of activity and can impact other gut flora.

    Fidaxomicin: A narrow-spectrum antibiotic similar to this compound but with a different mechanism of action, targeting RNA polymerase.

    Metronidazole: An older antibiotic used for Clostridioides difficile infection, with a broader spectrum of activity compared to this compound.

Uniqueness: this compound is unique due to its narrow-spectrum activity, which specifically targets Clostridioides difficile while preserving other beneficial gut bacteria. This property reduces the likelihood of recurrent infections and minimizes the disruption of the gut microbiome .

属性

IUPAC Name

2-pyridin-4-yl-6-(2-pyridin-4-yl-3H-benzimidazol-5-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6/c1-3-19-21(29-23(27-19)15-5-9-25-10-6-15)13-17(1)18-2-4-20-22(14-18)30-24(28-20)16-7-11-26-12-8-16/h1-14H,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFBTAJFNVZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028337
Record name Ridinilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308362-25-6
Record name 2,2′-Di-4-pyridinyl-5,5′-bi-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308362-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridinilazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308362256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ridinilazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ridinilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2â??-Bis(4-pyridyl)-3H,3â??H-5,5â??-bibenzimidazole Tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIDINILAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DX01190R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ridinilazole
Reactant of Route 2
Reactant of Route 2
Ridinilazole
Reactant of Route 3
Ridinilazole
Reactant of Route 4
Reactant of Route 4
Ridinilazole
Reactant of Route 5
Reactant of Route 5
Ridinilazole
Reactant of Route 6
Ridinilazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。